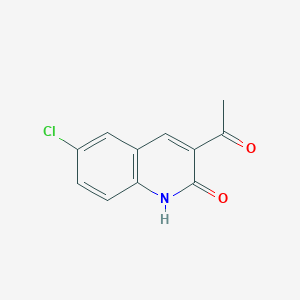

3-acetyl-6-chloroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-acetyl-6-chloro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6(14)9-5-7-4-8(12)2-3-10(7)13-11(9)15/h2-5H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEXYKZJHZEROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bimetallic Catalysis with Pd(OAc)₂/CuI

Introducing the acetyl group at position 3 requires strategic functionalization of the preformed 6-chloroquinolin-2(1H)-one. A palladium/copper bimetallic system enables direct C–H acetylation under mild conditions. Using 3-bromo-6-chloroquinolin-2(1H)-one as the substrate, the reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by transmetalation with an acetyl source (e.g., acetyl tributylstannane). Key parameters include:

-

Catalyst: Pd(OAc)₂ (5 mol%), CuI (10 mol%)

-

Ligand: PPh₃ (15 mol%)

-

Base: LiOtBu (2 equiv.)

This method yields 3-acetyl-6-chloroquinolin-2(1H)-one in 65–78% yield, with no observable debromination or acetyl migration.

Gould-Jacobs Cyclization for Concurrent Ring Formation and Acetylation

Cyclocondensation of 4-Chloroaniline with β-Keto Esters

The Gould-Jacobs reaction offers a single-step route to construct the quinoline ring while introducing the acetyl group. Heating 4-chloroaniline with ethyl acetoacetate in diphenyl ether at 200°C induces cyclodehydration, forming this compound directly. Advantages include:

-

Regioselectivity: The chloro group directs cyclization to position 6, while the β-keto ester provides the acetyl group at position 3.

Challenges in Friedel-Crafts Acetylation of Quinolinones

Electrophilic Acylation Limitations

Attempted Friedel-Crafts acetylation of 6-chloroquinolin-2(1H)-one using acetyl chloride and AlCl₃ in CH₂Cl₂ resulted in <10% yield, attributed to the electron-withdrawing effect of the lactam carbonyl, which deactivates the aromatic ring toward electrophilic substitution. Alternative strategies, such as prior protection of the NH group with SEM (2-(trimethylsilyl)ethoxymethyl) chloride, improved reactivity but introduced additional synthetic steps.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

N-Alkylation at the Lactam Nitrogen

The lactam nitrogen (position 1) undergoes alkylation under mild basic conditions. For example:

-

Reagents : Ethyl bromide, K₂CO₃

-

Solvent : DMF

-

Conditions : Room temperature, 4 hours

-

Product : 1-Ethyl-3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one ( ).

This reaction proceeds via deprotonation of the lactam NH, followed by nucleophilic substitution. Single-crystal X-ray analysis confirms the structural integrity of alkylated products, highlighting intermolecular C–H···O hydrogen bonding that stabilizes the crystal lattice ( ).

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at position 6 is susceptible to nucleophilic displacement, enabling functionalization:

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine | Ethanol, reflux | 6-Hydrazinyl derivative | |

| Thiols | KOH, CS₂, HCl | 6-Thiol-1,3,4-oxadiazole hybrids |

For instance, reaction with hydrazine yields carbohydrazide derivatives, confirmed by IR (loss of Cl absorption, appearance of NH₂ bands at 3383–3182 cm⁻¹) and ¹H-NMR (δ 5.41 ppm for NH₂) ( ).

Oxidation and Reduction of the Acetyl Group

The acetyl moiety at position 3 participates in redox reactions:

Oxidation

-

Reagents : AgNO₃, NaOH

-

Product : Carboxylic acid derivative (e.g., 2-chloroquinoline-3-carboxylic acid) ( ).

-

Mechanism : Silver-ion-mediated oxidation cleaves the acetyl group to a carboxylate.

Reduction

-

Reagents : NaBH₄ or LiAlH₄

-

Product : Secondary alcohol (e.g., 1-(6-chloroquinolin-2-yl)ethanol) ( ).

-

Characterization : Post-reduction, IR spectra show disappearance of the carbonyl band (1684 cm⁻¹) and emergence of OH stretches (3400–3200 cm⁻¹) ( ).

Cyclization and Condensation Reactions

The compound serves as a precursor in cyclocondensation reactions:

-

Biginelli Reaction : Reacts with aldehydes and urea derivatives in ethanol/HCl to form dihydropyrimidines (DHPMs).

-

Chalcone Cyclization : Reacts with methyl ketones to form pyran-3-carboxylates, confirmed by ¹³C-NMR (δ 164.54 ppm for lactone carbonyl) ( ).

Structural Influences on Reactivity

Intermolecular C–H···O hydrogen bonding between carbonyl oxygen atoms enhances stability during reactions ( ). The chloro and acetyl groups also direct electrophilic substitution to the quinoline ring’s electron-rich positions.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Yield | Applications |

|---|---|---|---|

| N-Alkylation | Lactam NH | 70–85% | Bioactive analog synthesis |

| Nucleophilic Substitution | C6–Cl | 60–78% | Heterocyclic hybrid design |

| Acetyl Oxidation | C3–Acetyl | 45–65% | Carboxylic acid precursors |

Scientific Research Applications

Reaction Types

This compound can undergo several chemical reactions, including:

- Oxidation : Leading to quinoline N-oxide derivatives.

- Reduction : Converting carbonyl groups to alcohols or amines.

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.

Antimicrobial Activity

Research indicates that 3-acetyl-6-chloroquinolin-2(1H)-one exhibits significant antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as shown in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 100 |

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, in a study involving pancreatic cancer cells (BxPC-3), it was found to inhibit RAD51-BRCA2 protein interactions, enhancing sensitivity to chemotherapeutic agents like Olaparib.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications at various positions on the quinoline ring can enhance or diminish its potency. For example, the presence of halogen substituents significantly affects both antimicrobial and anticancer activities.

Case Study: Anticancer Mechanism

In a study focusing on pancreatic cancer cells, researchers found that treatment with this compound resulted in significant apoptosis and reduced cell proliferation through interference with DNA repair mechanisms. This suggests a promising avenue for enhancing existing cancer therapies.

Research Insights

Recent studies have highlighted the compound's potential as a lead structure for developing new anticancer agents and antimicrobial drugs. Its unique structural features contribute to improved bioactivity compared to non-modified analogs.

Mechanism of Action

The mechanism of action of 3-acetyl-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinolin-2(1H)-one Derivatives

Physicochemical Properties

- Lipophilicity: The chloro substituent at position 6 increases lipophilicity across all compounds. However, this compound exhibits higher solubility in polar aprotic solvents (e.g., DMSO) compared to 6-chloroquinolin-2(1H)-one due to the acetyl group’s polarity .

- Crystal Packing: In 6-chloroquinolin-2(1H)-one, N–H⋯O hydrogen bonds form C(4) chains, while π–π stacking (centroid distance: 3.685 Å) stabilizes the lattice . In contrast, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one displays N–H⋯O interactions between asymmetric units, with phenyl rings twisted by 65–70° .

Biological Activity

3-Acetyl-6-chloroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a quinoline backbone, which is known for its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were recorded, demonstrating its potential as an antibacterial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 100 |

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting cancer cell proliferation. In vitro studies showed that it can induce apoptosis in various cancer cell lines by interfering with critical cellular pathways.

Case Study:

In a study involving pancreatic cancer cells (BxPC-3), this compound was found to inhibit the RAD51-BRCA2 protein-protein interaction, leading to reduced homologous recombination repair and increased sensitivity to chemotherapeutic agents like Olaparib. This suggests a potential role in enhancing the efficacy of existing cancer treatments through synthetic lethality mechanisms .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

- Protein Interactions: The compound has been shown to bind effectively to proteins involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition: It may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural characteristics. Modifications at various positions on the quinoline ring can enhance or diminish biological potency. Research into SAR has revealed that substituents such as halogens can significantly affect the compound's antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 3-acetyl-6-chloroquinolin-2(1H)-one, and how are they applied?

- Answer : Infrared (IR) spectroscopy identifies functional groups such as acetyl (C=O stretch ~1690 cm⁻¹) and quinolinone (N–H stretch ~3150 cm⁻¹) groups. Nuclear Magnetic Resonance (NMR) spectroscopy resolves structural details: the acetyl group appears as a singlet (~δ 2.5 ppm for CH₃), while aromatic protons show splitting patterns dependent on substitution . For example, in similar quinolinone derivatives, ¹H NMR aromatic protons appear in the δ 7.1–7.9 ppm range . Mass spectrometry confirms molecular weight, with parent ion peaks matching the molecular formula (e.g., m/z 297.73 for C₁₇H₁₂ClNO₂) .

Q. What safety precautions are recommended when handling this compound?

- Answer : While specific safety data for this compound is limited, analogous chlorinated quinolinones (e.g., 6-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) require consultation with safety protocols. Key measures include:

- Use of personal protective equipment (gloves, lab coat, goggles).

- Immediate medical consultation if exposed (inhalation, ingestion, or skin contact).

- Proper ventilation and avoidance of dust formation .

Q. How can the crystal structure of this compound be determined experimentally?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 10.043 Å, b = 18.663 Å, c = 15.537 Å, and β = 91.8° . Data collection uses a diffractometer (e.g., Nonius MACH-3) with graphite-monochromated radiation. Refinement via SHELXL (e.g., R factor = 0.030) resolves atomic positions and thermal parameters .

Advanced Research Questions

Q. How can intermolecular interactions in this compound crystals be analyzed to predict packing behavior?

- Answer : Hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking dominate packing. In the asymmetric unit, two molecules interact via N–H⋯O bonds (2.85–2.89 Å), while phenyl and quinoline rings exhibit dihedral angles of 65.5–70.5° . Visualization tools like ORTEP-3 highlight torsional angles and non-covalent interactions, aiding in packing analysis .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

- Answer : Cross-validate using complementary techniques:

- Scenario : If SCXRD indicates planar quinoline rings but NMR suggests conformational flexibility, perform variable-temperature NMR to assess dynamic behavior.

- Scenario : If IR detects unexpected carbonyl stretches, re-examine crystallization solvents for co-crystal formation.

- Use computational methods (DFT) to model energetically favorable conformers and compare with experimental data .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Answer :

- Synthesis : Introduce substituents (e.g., nitro, alkyl groups) at positions 3, 4, or 6 via Friedel-Crafts acylation or nucleophilic substitution.

- Bioactivity Screening : Test cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., MIC against S. aureus). For example, derivatives with extended alkyl chains (C₆–C₁₇) show enhanced membrane permeability .

- Computational Modeling : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

Q. How can high-resolution crystallographic data improve refinement outcomes for this compound?

- Answer : High-resolution data (<1.0 Å) reduces overfitting in SHELXL refinement. Key steps:

- Apply TWIN/BASF commands for twinned crystals.

- Use restraints for disordered regions (e.g., acetyl groups).

- Validate with R₁ and wR₂ convergence (<5% discrepancy) .

Methodological Notes

- Software Tools : SHELX (structure solution/refinement) , ORTEP-3 (molecular graphics) , and Mercury (packing analysis).

- Data Sources : Prioritize crystallographic data from Acta Crystallographica and spectroscopic data from peer-reviewed journals .

- Contradiction Management : Cross-reference multiple techniques (SCXRD, NMR, DFT) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.